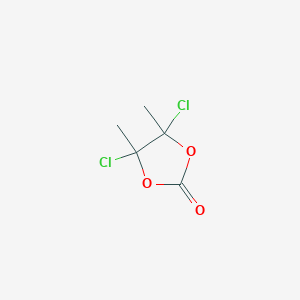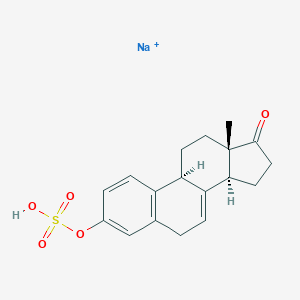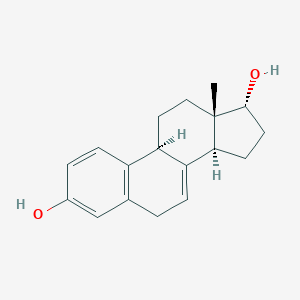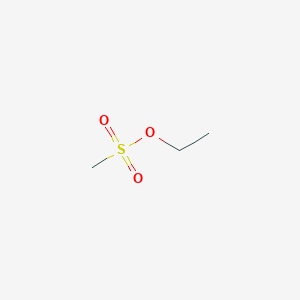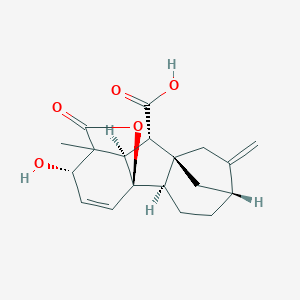
赤霉素 A7
概述
描述
Gibberellin A7, commonly referred to as GA7, is a naturally occurring plant hormone belonging to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering . GA7 is one of the bioactive gibberellins and is known for its significant impact on plant physiology.
作用机制
The mechanism of action of GA7 involves its interaction with specific molecular targets and pathways in plants. GA7 binds to gibberellin receptors, which are proteins located on the surface of plant cells . This binding activates a signaling cascade that leads to the degradation of DELLA proteins, which are negative regulators of gibberellin signaling . The degradation of DELLA proteins allows for the activation of downstream genes involved in cell elongation, division, and differentiation, resulting in the observed physiological effects of GA7 .
实验室实验的优点和局限性
Gibberellin A7 is a relatively easy compound to synthesize and purify, making it an ideal choice for laboratory experiments. Additionally, Gibberellin A7 is relatively stable, making it easy to store and transport. However, Gibberellin A7 can be toxic to plants at high concentrations, so it is important to be careful when using it in experiments.
未来方向
There are a number of potential future directions for Gibberellin A7 research. For example, researchers could investigate the effects of Gibberellin A7 on plant stress responses, as well as its potential use in crop breeding programs. Additionally, researchers could investigate the effects of Gibberellin A7 on the production of secondary metabolites, such as antioxidants and phenolic compounds. Finally, Gibberellin A7 could be studied in combination with other hormones, such as auxins and cytokinins, to investigate their combined effects on plant physiology and morphology.
科学研究应用
GA7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, GA7 is used as a model compound to study the biosynthesis and metabolism of gibberellins . In biology, it is used to investigate the role of gibberellins in plant growth and development, including their impact on seed germination, stem elongation, and flowering .
In medicine, GA7 has been studied for its potential anti-inflammatory and antioxidant properties . Research has shown that GA7 can inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . Additionally, GA7 has demonstrated antifungal activity against Candida species, making it a potential candidate for antifungal therapies .
In industry, GA7 is used as a plant growth regulator to enhance crop yields and improve the quality of fruits and vegetables. It is commonly applied to crops such as grapes, apples, and citrus fruits to promote uniform growth and increase fruit size .
安全和危害
生化分析
Biochemical Properties
GA7 interacts with various enzymes, proteins, and other biomolecules to exert its effects. It is involved in the regulation of plant growth and development, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence
Cellular Effects
GA7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GA7 promotes the elongation of cells, thereby influencing plant growth .
Molecular Mechanism
The molecular mechanism of GA7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of GA7 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
While GA7 is primarily studied in plants, some research has been conducted on its effects in animal models. For instance, one study found that GA7 exhibited anti-inflammatory and anti-Candida properties
Metabolic Pathways
GA7 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that GA7 is involved in are still being researched.
Transport and Distribution
GA7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of GA7 and its effects on activity or function are still being researched. It is believed that GA7 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
GA7 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of GA7 involves the use of geranylgeranyl diphosphate as a precursor, which undergoes a series of cyclization and oxidation reactions to form the gibberellin structure . The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of GA7 is primarily achieved through microbial fermentation using fungi such as Gibberella fujikuroi. This method involves cultivating the fungi in a nutrient-rich medium under controlled conditions to produce GA7. The fermentation process is followed by extraction and purification steps to isolate the gibberellin .
化学反应分析
Types of Reactions
GA7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the gibberellin structure to enhance its bioactivity or to produce derivatives with specific properties .
Common Reagents and Conditions
Common reagents used in the reactions involving GA7 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but typically involve controlled temperature, pH, and reaction time .
Major Products Formed
The major products formed from the reactions involving GA7 include various gibberellin derivatives with altered bioactivity. These derivatives are often used in research to study the specific effects of different gibberellin structures on plant growth and development .
相似化合物的比较
GA7 is one of several bioactive gibberellins, including gibberellin A1 (GA1), gibberellin A3 (GA3), and gibberellin A4 (GA4). While all these compounds share a similar tetracyclic diterpenoid structure, they differ in their specific functional groups and bioactivity .
Similar Compounds
Gibberellin A1 (GA1): Known for its role in promoting stem elongation and seed germination.
Gibberellin A3 (GA3): Widely used in agriculture to enhance fruit set and increase crop yields.
Gibberellin A4 (GA4): Similar to GA7 in its effects on plant growth and development but with slightly different bioactivity.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Gibberellin A7 involves a convergent approach with multiple steps. The key steps include the construction of the cyclopentenone ring, formation of the tetrahydropyran ring, and the coupling of the two fragments.", "Starting Materials": ["(R)-Carvone", "Methyl acetoacetate", "2-(Trimethylsilyl)ethanol", "Sodium hydride", "Copper(II) acetate", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Sodium amalgam", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methylene chloride"], "Reaction": ["(R)-Carvone is converted to the corresponding enone via a Michael addition with methyl acetoacetate and 2-(trimethylsilyl)ethanol", "The enone is subjected to a Dieckmann cyclization to form the cyclopentenone ring", "The cyclopentenone is reduced with sodium borohydride to form the corresponding alcohol", "The alcohol is oxidized with bromine and sodium hydroxide to form the ketone", "The ketone is coupled with a pre-formed tetrahydropyran ring using copper(II) acetate as a catalyst", "The resulting intermediate is reduced with sodium borohydride to form the alcohol", "The alcohol is oxidized with sodium amalgam and acetic anhydride to form the aldehyde", "The aldehyde is subjected to a Wittig reaction to form the corresponding alkene", "The alkene is subjected to a dihydroxylation reaction to form the diol", "The diol is selectively deprotected with methanol and hydrochloric acid", "The remaining protecting groups are removed with sodium bicarbonate and the product is extracted with ethyl acetate and methylene chloride."] } | |
CAS 编号 |
510-75-8 |
分子式 |
C19H22O5 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
(11S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1 |
InChI 键 |
SEEGHKWOBVVBTQ-YSALHIKGSA-N |
手性 SMILES |
C[C@@]12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
规范 SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
外观 |
White to off-white powder |
其他 CAS 编号 |
510-75-8 |
Pictograms |
Irritant |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2,4a,4b,5,6,7,8,9,10,10a-Decahydro-2,4a-dihydroxy-1-methyl-8-methylene-1H-7,9a-methanobenz[a]azulene-1,10-dicarboxylic Acid 1,4a-Lactone; 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-3-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




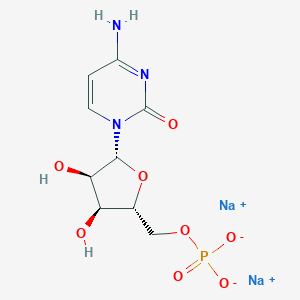

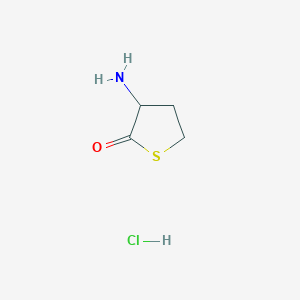
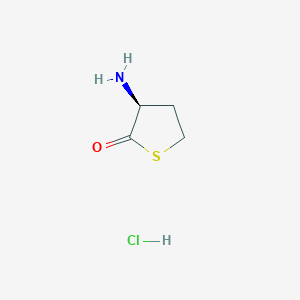


![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
